An In-depth Technical Guide to 4-Benzylpiperidine-1-carboximidamide Hydroiodide
An In-depth Technical Guide to 4-Benzylpiperidine-1-carboximidamide Hydroiodide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Benzylpiperidine-1-carboximidamide hydroiodide (CAS 849776-40-5), a guanidine-containing derivative of the pharmacologically significant 4-benzylpiperidine scaffold. While detailed experimental data on this specific salt is limited in publicly accessible literature, this document synthesizes available information on its core components to offer valuable insights for researchers. The guide covers its chemical and physical properties, proposes a detailed synthetic protocol based on established guanidinylation methodologies, and explores its inferred pharmacological profile and potential therapeutic applications. Safety considerations and data presentation are also included to provide a well-rounded resource for laboratory and development settings.
Introduction and Molecular Overview
4-Benzylpiperidine-1-carboximidamide hydroiodide is a synthetic organic compound featuring a 4-benzylpiperidine core functionalized with a carboximidamide (guanidine) group at the 1-position of the piperidine ring, presented as a hydroiodide salt. The 4-benzylpiperidine moiety is a well-established pharmacophore in medicinal chemistry, known for its role in developing agents targeting the central nervous system.[1][2] Its derivatives have been explored for a range of applications, including as monoamine releasing agents, reuptake inhibitors, and as intermediates in the synthesis of neurological drugs.[1][3] The introduction of the guanidine group, a highly basic functional group prevalent in both natural products and synthetic drugs, is expected to significantly influence the molecule's physicochemical properties and biological activity.
The hydroiodide salt form suggests its preparation for use as a stable, crystalline solid, suitable for research and development purposes.
Physicochemical Properties
A summary of the known and computed physicochemical properties of 4-Benzylpiperidine-1-carboximidamide hydroiodide is presented in Table 1. This data is crucial for understanding its solubility, stability, and suitability for various experimental conditions.
Table 1: Physicochemical Properties of 4-Benzylpiperidine-1-carboximidamide hydroiodide
| Property | Value | Source |
| CAS Number | 849776-40-5 | PubChem[4] |
| Molecular Formula | C13H20IN3 | PubChem[4] |
| Molecular Weight | 345.22 g/mol | PubChem[4] |
| IUPAC Name | 4-benzylpiperidine-1-carboximidamide;hydroiodide | PubChem[4] |
| Synonyms | BPC Hydroiodide, 4-Benzyl-piperidine-1-carboxamidine hydriodide | PubChem[4] |
| Canonical SMILES | C1CN(CCC1CC2=CC=CC=C2)C(=N)N.I | PubChem[4] |
| InChI Key | FIZOSQMUUOLSIC-UHFFFAOYSA-N | PubChem[4][] |
Proposed Synthesis: A Mechanistic Approach
Rationale for Synthetic Strategy
The conversion of a primary or secondary amine to a guanidine is a common transformation in medicinal chemistry.[6][7] A variety of reagents can effect this transformation. For this proposed synthesis, we select a common and effective protocol utilizing a pyrazole-based carboxamidine as the guanidinylating agent. This choice is based on the reagent's stability, commercial availability, and the typically clean reaction profiles it provides. The final step involves salt formation to yield the hydroiodide product.
Proposed Synthetic Workflow
The proposed two-step synthesis is outlined below.
Diagram 1: Proposed Synthesis of 4-Benzylpiperidine-1-carboximidamide hydroiodide
Caption: A proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Caution: This protocol is a proposition based on established chemical principles. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheets (SDS) for all reagents before use.
Step 1: Synthesis of 4-Benzylpiperidine-1-carboximidamide
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To a solution of 4-benzylpiperidine (1.0 eq) in N,N-dimethylformamide (DMF, 0.5 M), add 1H-pyrazole-1-carboxamidine hydrochloride (1.1 eq).
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Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) to the mixture.
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Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
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Wash the organic layer sequentially with water and saturated sodium chloride (brine) solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base of 4-benzylpiperidine-1-carboximidamide.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Formation of the Hydroiodide Salt
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Dissolve the purified 4-benzylpiperidine-1-carboximidamide free base in a minimal amount of isopropanol.
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Cool the solution in an ice bath.
-
Add a solution of hydroiodic acid (57% in water, 1.05 eq) dropwise with stirring.
-
A precipitate should form. Continue stirring in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold isopropanol and then with diethyl ether.
-
Dry the product under vacuum to yield 4-benzylpiperidine-1-carboximidamide hydroiodide as a solid.
Inferred Pharmacological Profile and Potential Applications
Direct pharmacological data for 4-Benzylpiperidine-1-carboximidamide hydroiodide is not available. However, by examining the properties of its core structures, a likely pharmacological profile can be inferred.
Contribution of the 4-Benzylpiperidine Core
The 4-benzylpiperidine scaffold is a known monoamine releasing agent with a preference for dopamine and norepinephrine over serotonin.[1][8] It also exhibits weak monoamine oxidase inhibitor (MAOI) activity.[1] This suggests that the target compound could modulate monoaminergic neurotransmission. Derivatives of 4-benzylpiperidine have been investigated as dual serotonin and norepinephrine reuptake inhibitors, highlighting the therapeutic potential of this scaffold in mood disorders.[3][9]
Influence of the Guanidine Group
The guanidine group is a strong base and is protonated at physiological pH. This feature often imparts increased water solubility and the ability to form strong hydrogen bonds with biological targets such as receptors and enzymes. Guanidine moieties are found in a variety of biologically active molecules and are known to interact with targets such as histamine receptors and nitric oxide synthase.
Potential Therapeutic Applications
Given the combined structural features, 4-Benzylpiperidine-1-carboximidamide hydroiodide could be investigated for several potential applications:
-
Neurological and Psychiatric Disorders: Based on the properties of the 4-benzylpiperidine core, the compound may have utility in conditions where modulation of dopamine and norepinephrine is beneficial, such as depression, ADHD, or certain neurodegenerative diseases.[2]
-
Receptor Antagonism/Agonism: The guanidine group may confer affinity for various receptors. For instance, related guanidine structures have been explored as histamine H3 receptor antagonists.[10]
-
Enzyme Inhibition: The compound could be screened for inhibitory activity against enzymes where a cationic group is important for binding, such as monoamine oxidase, consistent with the known properties of the parent piperidine.[1]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Benzylpiperidine-1-carboximidamide hydroiodide is not widely available, hazard information can be inferred from related compounds.
-
General Hazards: Piperidine derivatives can be irritants to the skin, eyes, and respiratory system.[11] Some may be harmful if swallowed.[12][13]
-
Handling Precautions: Use in a well-ventilated area, preferably a chemical fume hood.[12] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12] Avoid inhalation of dust and direct contact with skin and eyes.[12]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[12]
Conclusion and Future Directions
4-Benzylpiperidine-1-carboximidamide hydroiodide is a compound of interest due to its combination of a pharmacologically active 4-benzylpiperidine core and a biologically relevant guanidine functional group. This guide has provided a summary of its known properties, a plausible synthetic route, and an inferred pharmacological profile.
Future research should focus on the empirical validation of the proposed synthesis and the detailed pharmacological characterization of the compound. In vitro binding and functional assays for monoamine transporters and relevant CNS receptors would be a logical first step to elucidate its mechanism of action. Subsequent in vivo studies could then explore its potential therapeutic efficacy in models of neurological disorders. The data and protocols presented herein provide a solid foundation for initiating such investigations.
References
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Łażewska, D., et al. (2014). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Journal of Medicinal Chemistry, 57(15), 6481-6497. Available from: [Link]
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Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]
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John, C. S., et al. (1996). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. Journal of Medicinal Chemistry, 39(25), 4975-4981. Available from: [Link]
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Goodman, M., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54347. Available from: [Link]
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Lee, K., et al. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Frontiers in Chemistry, 6, 51. Available from: [Link]
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